Influenza B Virus Inhibitory Potency: TRB is 8-Fold More Active than DRB
TRB (4,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole) demonstrates 75% inhibition of influenza B (Lee) virus multiplication at a concentration of 0.046 × 10⁻⁴ M (4.6 µM) in chorioallantoic membrane culture, which corresponds to 8-fold greater potency than the 5,6-dichloro analog DRB [1]. The relative inhibitory activity of TRB compared to unsubstituted benzimidazole is 760-fold [1].
| Evidence Dimension | 75% inhibitory concentration against influenza B (Lee) virus multiplication |
|---|---|
| Target Compound Data | TRB: 0.046 × 10⁻⁴ M (4.6 µM); relative activity ratio 760 vs. benzimidazole |
| Comparator Or Baseline | DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole): ~0.37 × 10⁻⁴ M (37 µM) estimated from 8-fold difference; relative activity ratio ~95 vs. benzimidazole |
| Quantified Difference | 8-fold higher potency for TRB over DRB; 760-fold over benzimidazole |
| Conditions | Influenza B Lee virus, chorioallantoic membrane culture, 36 h incubation, hemagglutination endpoint (Tamm et al., 1956) |
Why This Matters
This 8-fold potency difference is decisive when selecting a benzimidazole nucleoside for influenza virus inhibition assays; TRB achieves effective blockade at concentrations where DRB may be sub-efficacious.
- [1] Tamm I, Folkers K, Shunk CH. High inhibitory activity of certain halogenated ribofuranosylbenzimidazoles on influenza B virus multiplication. J Bacteriol. 1956;72(1):54-58. Table 1, Table 2. PMID: 13345774. View Source
